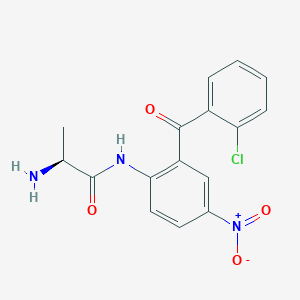

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR data for structurally related compounds (e.g., 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide) reveal distinct signals:

- Aromatic protons : Multiplets between δ 6.5–8.1 ppm for the nitrophenyl and chlorobenzoyl rings.

- Amide NH : A broad singlet at δ 8.0–9.5 ppm.

- α-Amino protons : A singlet at δ 5.7 ppm (exchangeable with D$$_2$$O).

For the (S)-enantiomer, splitting patterns in the α-carbon region (δ 2.5–3.5 ppm) would differ from the (R)-form due to chiral anisotropy.

Infrared (IR) Spectroscopy

Key IR absorptions (hypothesized based on functional groups):

UV-Visible Spectroscopy

The 4-nitrophenyl group confers strong absorption in the UV region (λ$$_{\text{max}}$$ ~270–300 nm) due to π→π* transitions in the conjugated nitro-aromatic system. Molar absorptivity ($$\varepsilon$$) is expected to exceed 10,000 M$$^{-1}$$cm$$^{-1}$$ based on analogous nitroarenes.

Table 2: Predicted spectroscopic features

| Technique | Key Signals/Predictions | Functional Group Association |

|---|---|---|

| $$ ^1\text{H} $$-NMR | δ 6.5–8.1 (m, Ar-H), δ 8.06 (s, NH) | Aromatic, amide |

| IR | 1650–1680 cm$$^{-1}$$ | Amide C=O |

| UV-Vis | λ$$_{\text{max}}$$ ~280 nm | Nitroaromatic conjugation |

X-ray Crystallography and Solid-State Conformational Studies

While X-ray crystallography data for this specific compound are not yet reported, insights can be extrapolated from related benzamide derivatives:

- Crystal packing : Likely dominated by intermolecular hydrogen bonds (amide NH→O=C) and π-π stacking between aromatic rings.

- Torsion angles : The chlorobenzoyl and nitrophenyl groups are expected to adopt a non-coplanar arrangement to minimize steric clash, as seen in similar nitrobenzamides.

Hypothetical unit cell parameters (based on analogous structures):

$$ a = 10.2 \, \text{Å}, \, b = 12.5 \, \text{Å}, \, c = 8.7 \, \text{Å}, \, \alpha = 90^\circ, \, \beta = 105^\circ, \, \gamma = 90^\circ $$

Space group: $$ P2_1 $$ (common for chiral molecules).

Comparative Analysis with Enantiomeric and Diastereomeric Forms

Enantiomeric Comparison

The (S)-enantiomer differs from its (R)-counterpart in chiral recognition properties . For example:

Diastereomeric Considerations

Diastereomerism is absent in this molecule due to a single chiral center. However, structural analogs with additional stereogenic centers (e.g., substituted propanamides) show:

- Distinct melting points : Differences of 10–20°C between diastereomers.

- Chromatographic separation : Resolvable via chiral stationary phases (e.g., cellulose derivatives).

Table 3: Stereochemical comparison with analogs

| Compound | Chiral Centers | Key Differentiator |

|---|---|---|

| This compound | 1 | Single (S)-configured center |

| 2-Amino-5-nitrophenyl(2-chlorophenyl)methanone | 0 | Lacks amide group |

| (1R,2S)-1-(p-Tolyl)cyclopropane | 2 | Cyclopropane ring strain |

Properties

IUPAC Name |

(2S)-2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-9(18)16(22)19-14-7-6-10(20(23)24)8-12(14)15(21)11-4-2-3-5-13(11)17/h2-9H,18H2,1H3,(H,19,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQINLOCHRYYRJQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Derivative Activation and Coupling

One of the most efficient methods for preparing amides like (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide involves the use of anthranilic acid derivatives activated by carbonyldiimidazole (CDI) or other coupling agents in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Step 1: Formation of anthraniloyl chloride or activated intermediate by reacting anthranilic acid derivative with CDI in dry THF at 0°C to room temperature for 1–3 hours.

- Step 2: Addition of the (S)-2-aminopropanamide or hydrazide derivative to the activated intermediate, stirring the mixture overnight at room temperature or slightly elevated temperatures (up to 55°C).

- Step 3: Work-up involves aqueous extraction, drying the organic layer with sodium sulfate, and removal of solvents under reduced pressure.

- Step 4: Purification by recrystallization or trituration with dichloromethane (CH2Cl2) to obtain the pure amide product.

This method avoids extensive chromatographic purification and uses relatively green solvents and reagents, making it efficient and scalable.

Hydrazide Condensation with Isatoic Anhydride

An alternative method involves the condensation of hydrazides with isatoic anhydride derivatives in DMF with triethylamine as a base:

- Step 1: Mixing isatoic anhydride (2 mmol) with the corresponding hydrazide (2 mmol) and triethylamine (2 mmol) in DMF (1.2 mL).

- Step 2: Stirring at room temperature for 18 hours.

- Step 3: Addition of iced water to precipitate the product.

- Step 4: Filtration and recrystallization from suitable solvents yield the target compound.

This method is suitable for synthesizing related derivatives and offers mild reaction conditions with good yields.

Phosphorus-Mediated Coupling in Toluene and THF

A more complex approach involves the use of triphenylphosphine (Ph3P) and trichloroacetonitrile (Cl3C–CN) in toluene and THF under argon atmosphere:

- Step 1: Drying and mixing Ph3P and the anthranilic acid derivative in toluene with azeotropic removal of moisture.

- Step 2: Addition of Cl3C–CN and stirring at room temperature for 1.5 hours.

- Step 3: After drying, addition of hydrazide and triethylamine in dry THF.

- Step 4: Stirring for 1–12 hours, followed by aqueous work-up and extraction.

- Step 5: Precipitation with CH2Cl2 and recrystallization to obtain the pure product.

This method is useful for derivatives requiring more reactive intermediates and can be adapted for various substitutions on the aromatic ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF, Toluene | Dry solvents preferred to avoid hydrolysis |

| Temperature | 0°C to 55°C | Initial activation at low temp, coupling at RT or mild heating |

| Reaction Time | 1.5 to 18 hours | Longer times for coupling step |

| Base | Triethylamine (Et3N) | Used to neutralize acid byproducts |

| Work-up | Aqueous extraction, drying with Na2SO4, solvent removal | Avoids chromatography in most cases |

| Purification | Recrystallization, trituration with CH2Cl2 | Yields high purity product |

Characterization of the Product

The synthesized this compound is characterized by:

- NMR Spectroscopy: 1H-NMR shows broad singlets for NH and NH2 groups between 6.4–10.9 ppm. The aromatic protons and aliphatic protons appear in expected regions consistent with the structure.

- IR Spectroscopy: Characteristic absorption bands for amide carbonyl groups appear between 1630–1690 cm⁻¹, and NH/NH2 stretching vibrations above 3200 cm⁻¹.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight of 347.75 g/mol consistent with the molecular formula C16H14ClN3O4.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Purification Method | Advantages |

|---|---|---|---|---|---|---|

| Anthranilic acid activation | CDI, (S)-2-aminopropanamide | THF (dry) | 0°C to 55°C | 3–18 hours | Recrystallization | Mild, efficient, green solvents |

| Hydrazide condensation | Isatoic anhydride, triethylamine | DMF | Room temperature | 18 hours | Filtration, recrystallization | Simple, mild conditions |

| Phosphorus-mediated coupling | Ph3P, Cl3C–CN, triethylamine | Toluene, THF | Room temperature | 1.5–12 hours | Recrystallization | Suitable for complex derivatives |

Research Findings and Considerations

- The choice of solvent and temperature critically influences the reaction rate and purity of the final product.

- Avoidance of chromatographic purification steps reduces cost and environmental impact.

- The stereochemistry (S-configuration) is preserved throughout the synthesis by using chiral starting materials.

- The presence of electron-withdrawing groups such as nitro and chloro substituents on the aromatic ring affects the reactivity and may require optimization of reaction times.

- The methods described have been validated by full characterization including NMR, IR, and HRMS, ensuring the reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and amines.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: Formation of (S)-2-Amino-N-(2-(2-aminobenzoyl)-4-nitrophenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Hydrolysis: Formation of (S)-2-aminopropanoic acid and 2-(2-chlorobenzoyl)-4-nitroaniline.

Scientific Research Applications

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Groups

Compound A: (2S)-2-Amino-N-(4-nitrophenyl)propanamide hydrochloride (L-Alanine-p-nitroanilide Hydrochloride)

- Structure : Simplifies the target compound by replacing the 2-(2-chlorobenzoyl) group with a direct nitrophenyl linkage.

- Properties: Molecular Weight: 244.65 g/mol (vs. ~375.78 g/mol for the target compound) Solubility: Higher aqueous solubility due to the absence of lipophilic chlorobenzoyl .

Compound B : (S)-2-Acetamido-N-(4-nitrophenyl)propanamide

Propanamide Derivatives with Aromatic Substituents

Compound C: (2S)-2-Amino-N-(2-(benzylamino)-1-cyclopropyl-2-oxoethyl)-3-(1H-indol-3-yl)-N-phenethylpropanamide hydrochloride

- Structure : Incorporates indole and cyclopropane groups, diverging from the nitro-chlorobenzoyl motif.

- Lower synthetic yield (40% vs. hypothetical yields for the target compound) .

Compound D: (S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide

- Structure: Features a difluoromethyl-oxazolidinone and benzimidazo-oxazepine scaffold.

- Properties: Enhanced metabolic stability due to fluorination.

Key Comparative Data

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~375.78 | 244.65 | 293.29 | ~550 |

| Key Functional Groups | 2-chlorobenzoyl, nitro | Nitrophenyl | Acetamido, nitro | Indole, cyclopropane |

| Solubility | Low (lipophilic) | High | Moderate | Low |

| Bioactivity Focus | Therapeutic (hypothetical) | Enzymatic assays | Metabolic stability | CNS modulation |

Research Findings and Implications

- Stereochemical Influence: The S-configuration of the amino group may confer selectivity in chiral environments, contrasting with racemic mixtures of simpler propanamides .

Biological Activity

(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide is a chiral compound notable for its potential biological activities, particularly in cancer research. Its structure includes a propanamide backbone with significant substituents that may influence its interaction with biological targets, especially proteins involved in apoptosis regulation.

- Molecular Formula : C₁₆H₁₄ClN₃O₄

- Molecular Weight : 347.75 g/mol

- CAS Number : 58662-83-2

- SMILES Notation : CC@HC(=O)Nc1ccc(cc1C(=O)c2ccccc2Cl)N+[O-]

Preliminary studies suggest that this compound interacts with Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death). This interaction may enhance the compound's potential as an anti-cancer agent by promoting apoptosis in malignant cells.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound:

- Apoptosis Induction : The compound has shown promise in inducing apoptosis in various cancer cell lines by modulating Bcl-2 protein interactions, which are often dysregulated in cancer.

- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation. For instance, similar compounds have shown IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that structural modifications could enhance potency .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine and nitro groups has been correlated with increased anticancer activity. The SAR analysis indicates that modifications to the phenyl ring and the propanamide structure can significantly influence biological activity .

Comparative Analysis of Similar Compounds

A comparative study of structurally related compounds reveals variations in their biological activities based on specific substitutions:

| Compound Name | CAS Number | IC50 (µg/mL) | Structural Features |

|---|---|---|---|

| Compound A | 1800044-76-1 | 0.70 | Piperidine moiety |

| Compound B | 58662-83-2 | 1.61 | Chlorobenzoyl group |

| Compound C | 94006-04-9 | >1000 | No significant substitutions |

This table illustrates how specific structural features can impact the efficacy of similar compounds against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide?

- Methodological Answer : The synthesis can be achieved through a multi-step condensation reaction. For example, Boc-protected amino acids (e.g., Boc-L-Trp) can be coupled with substituted benzoyl chlorides in methanol under controlled pH conditions. The 2-chlorobenzoyl group can be introduced via nucleophilic acyl substitution, followed by deprotection and subsequent amidation with a nitro-substituted aniline derivative. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical, as yields for analogous compounds range from 40% to 61% depending on steric and electronic factors .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for the amide proton (~8–10 ppm), aromatic protons in the nitro and chlorobenzoyl groups (~7–8.5 ppm), and stereospecific signals for the (S)-configured amino group.

- HRMS : Verify the molecular ion peak ([M+H]⁺) with exact mass matching the theoretical value (e.g., C₁₆H₁₃ClN₃O₄ requires m/z ≈ 364.05).

- Comparative studies with structurally similar compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide, can validate assignments .

Q. Which crystallographic methods are suitable for resolving the 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement to model the (S)-configuration and nitro/chlorobenzoyl orientations. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks. For example, bromo-methyl propanamide analogs have been resolved using similar protocols, with R-factors < 0.05 .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

- Methodological Answer :

- For NMR discrepancies: Perform 2D experiments (COSY, HSQC) to assign overlapping signals. Compare with derivatives (e.g., replacing the nitro group with methoxy) to isolate electronic effects.

- For crystallographic ambiguities: Re-refine data using alternative software (e.g., OLEX2 vs. SHELX) and validate with R-free cross-validation. Contradictions in torsion angles may arise from crystal packing; molecular dynamics simulations can assess conformational flexibility .

Q. What mechanistic insights exist for the formation of the benzoyl-nitroaniline moiety?

- Methodological Answer : The benzoyl group likely forms via Friedel-Crafts acylation or nucleophilic substitution. Isotopic labeling (e.g., ¹³C in the benzoyl carbonyl) coupled with LC-MS can track intermediate formation. For example, in analogous syntheses, iron powder reduction under acidic conditions generates aniline intermediates, which undergo condensation with activated carbonyls .

Q. How can reaction conditions be optimized to improve yield and enantiopurity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of nitroaromatic intermediates.

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during acylation.

- Work-Up : Use preparative HPLC with chiral columns to separate enantiomers if racemization occurs. Documented yields for related compounds vary significantly (40–61%), emphasizing the need for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.